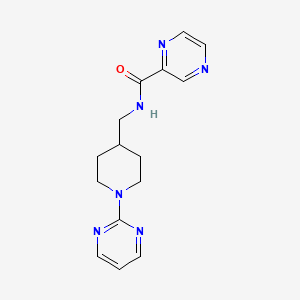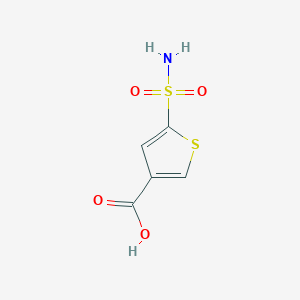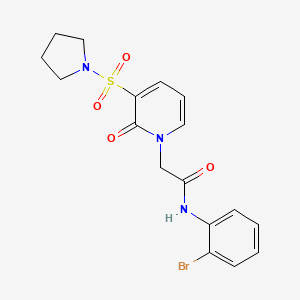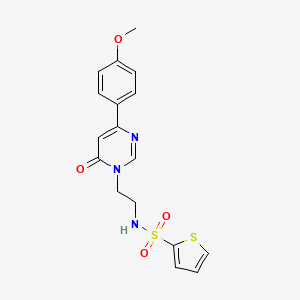
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied in various scientific researches . It is a white powder with a melting point of 85–87°C .
Synthesis Analysis
This compound has been synthesized using different methods. One method involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The molecular weights of the synthesized molecules were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C–C bond cleavage promoted by I2 and TBHP . In addition, a Diels–Alder reaction between the key intermediate 5 and Benzyl 1,2,3-triazine-5-carboxylate (9) led to the formation of the correspondent compound 10 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 85–87°C . The compound is a white powder . The molecular weights of the synthesized molecules were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Chemodivergent Synthesis
The compound could be used in chemodivergent synthesis. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that our compound could potentially be used in the development of anti-fibrotic drugs.
Wnt β-catenin Cellular Messaging System
The compound could potentially target the Wnt β-catenin cellular messaging system . This system is crucial for the regulation of many cellular processes, including cell growth, differentiation, and migration. Therefore, it could be used in the treatment of diseases related to these processes.
Anti-Tubercular Agents
Pyrazinamide (PZA) is a well-known front line prodrug used in the treatment of active TB . Given the structural similarity, our compound could potentially be used in the development of new and effective anti-TB drugs.
Piperidine Derivatives
The compound contains a piperidine nucleus, which is known to increase the cytotoxicity of certain compounds when halogen, carboxyl, nitro, or methyl groups are present on the ring . Therefore, it could potentially be used in the development of more potent cytotoxic agents.
Pharmacophores
The compound contains a pyrimidine moiety, which is known to serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, it could potentially be used in the design of privileged structures in medicinal chemistry.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth signals in cells.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their activity.
Biochemical Pathways
This pathway regulates various cellular processes such as cell proliferation, differentiation, survival, and metabolism .
Pharmacokinetics
Similar compounds have been found to exhibit rapid clearance and low oral bioavailability
Result of Action
Inhibition of tyrosine kinases can lead to a decrease in cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c22-14(13-11-16-6-7-17-13)20-10-12-2-8-21(9-3-12)15-18-4-1-5-19-15/h1,4-7,11-12H,2-3,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTXLDYIWGRVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC=CN=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2879858.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)
![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2879867.png)

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)
